3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
Quinazolin-4-(3H)-one is a heterocyclic compound and its derivatives are synthetically important molecules . Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The compound was first prepared condensation products of anthranillic acid and amides by Niementowski quinazolinone synthesis . Most of the methods used for the synthesis of quinazolinone compounds make use of anthranillic acid or one of their functional derivatives as the starting materials . Quinazolin-4-(3H)-one is synthesized when a keto group is introduced in the pyrimidine ring of quinazoline .Molecular Structure Analysis
Based on the position of the keto or oxo group, it may be classified into three types: 4(3H) quinazolinone, 2(1H) quinazolinone, 4(1H,3H) Quinazolinone .Chemical Reactions Analysis
Quinazolin-4-(3H)-one derivatives have considerable great interesting due to the diverse range of their biological properties . This review summarized the methods of preparation of 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone and 2,3-disubstituted-4(3H)-quinazolinone derivatives .Physical and Chemical Properties Analysis
Quinazolin-4-(3H)-one and its derivatives possess a large class of biologically active compounds that exhibited a broad spectrum of biological activities . These compounds have been isolated from several families in the plant kingdom, as well as from bacteria and animal species, and many are bio-synthetically derived from anthranillic acid .Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit diverse biological activities, including antitumor effects . They often serve as the backbone structure for many kinase inhibitors .
Mode of Action
Quinazoline derivatives have been shown to inhibit the proliferation of cancer cells . This inhibition could be due to the interaction of the compound with its targets, leading to changes in cellular processes.
Biochemical Pathways
Quinazoline derivatives have been associated with the inhibition of various signaling pathways in cancer cells .
Result of Action
3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione has been associated with antitumor activity . It has been shown to inhibit the proliferation of cancer cells . This could result in the induction of apoptosis and cell cycle arrest .
Future Directions
New quinazolinone-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The present review provides a brief overview of the recent advances and future perspectives on pharmacological aspects of quinazolinone and its derivatives reported in the last decade .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1H-quinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMBDDOWSPFRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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